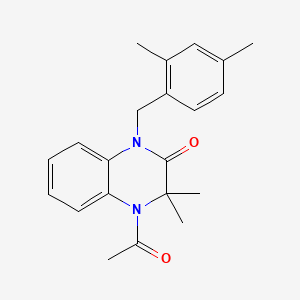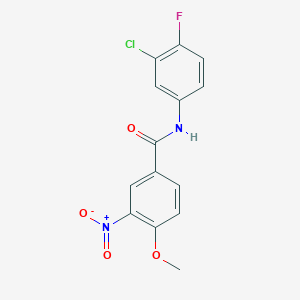![molecular formula C20H19FN2O2 B5631453 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as Flibanserin, is a drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Flibanserin is a non-hormonal medication that has been shown to improve sexual desire in women suffering from hypoactive sexual desire disorder (HSDD).
Mécanisme D'action
Flibanserin works by targeting serotonin receptors in the brain, specifically the 5-HT1A receptor and the 5-HT2A receptor. By targeting these receptors, Flibanserin increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters known to be involved in sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to have a number of biochemical and physiological effects. In addition to increasing sexual desire, Flibanserin has also been shown to improve sexual satisfaction and reduce distress related to sexual dysfunction. Flibanserin has also been shown to have a number of side effects, including dizziness, fatigue, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Flibanserin in lab experiments is its specificity for serotonin receptors in the brain. This allows researchers to study the effects of Flibanserin on sexual desire and arousal without the confounding effects of other neurotransmitters. However, one limitation of using Flibanserin in lab experiments is its potential for side effects, which can impact the reliability of the results.
Orientations Futures
There are a number of future directions for research on Flibanserin. One area of research is the potential use of Flibanserin in treating other conditions such as depression, anxiety, and alcohol addiction. Another area of research is the development of new drugs that target the same serotonin receptors as Flibanserin, but with fewer side effects. Additionally, further research is needed to understand the long-term effects of Flibanserin on sexual desire and arousal.
Méthodes De Synthèse
Flibanserin is synthesized through a multi-step process that involves the reaction of 4-(4-fluorophenyl)piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is then purified through column chromatography to obtain pure Flibanserin.
Applications De Recherche Scientifique
Flibanserin has been extensively studied for its potential therapeutic applications in treating 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in women. 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a condition characterized by a lack of sexual desire, which can significantly impact a woman's quality of life. Flibanserin has been shown to increase sexual desire in women by targeting serotonin receptors in the brain. In addition to its potential use in treating 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, Flibanserin has also been studied for its potential applications in treating other conditions such as depression, anxiety, and alcohol addiction.
Propriétés
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-5-7-17(8-6-16)23-11-9-22(10-12-23)13-15-14-25-19-4-2-1-3-18(19)20(15)24/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWLCBUGYSXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)

![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)


![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)
![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)